molecular formula C8H18S B089448 tert-Butyl sulfide CAS No. 107-47-1

tert-Butyl sulfide

Cat. No. B089448
Key on ui cas rn: 107-47-1
M. Wt: 146.3 g/mol
InChI Key: LNMBCRKRCIMQLW-UHFFFAOYSA-N
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Patent
US05174922

Procedure details

Into a flask was placed 106.6 g of sulfur (3.33 mol) and 200.0 g (250 mL, 2.22 mol) of tert-butyl mercaptan. To the stirring mixture under a nitrogen atmosphere was cautiously added few drops of triethylamine. Vigorous gas evolution occurred and the temperature rose to 35° C. When the vigorous reaction subsided, the reaction mixture was heated to 40° C. for 1 hour. Additional triethylamine was added to a total of 2.22 g, (0.022 mol, 3.06 mL). The sulfur dissolved. The material was heated at 85° C. for 1 hour and cooled to room temperature. The product was washed with three 100 mL portions of 10% sodium hydroxide solution and two 100 mL portions of water. The product was dried by heating at 100° C. under a high vacuum using a rotary evaporator. The product was filtered to yield 234.0 g (87.4%) of a light yellow mobile oil with a trace of mercaptan odor.
Quantity
106.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S].[C:2]([SH:6])([CH3:5])([CH3:4])[CH3:3]>C(N(CC)CC)C>[CH3:3][C:2]([S:6][C:2]([CH3:5])([CH3:4])[CH3:3])([CH3:5])[CH3:4] |^3:0|

Inputs

Step One
Name
Quantity
106.6 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)(C)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask was placed
CUSTOM
Type
CUSTOM
Details
rose to 35° C
CUSTOM
Type
CUSTOM
Details
When the vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
The material was heated at 85° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The product was washed with three 100 mL portions of 10% sodium hydroxide solution and two 100 mL portions of water
CUSTOM
Type
CUSTOM
Details
The product was dried
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 100° C. under a high vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The product was filtered

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 234 g
YIELD: PERCENTYIELD 87.4%
YIELD: CALCULATEDPERCENTYIELD 144.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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